molecular formula C12H19NO B2993041 N-(4-Ethoxybenzyl)-2-propanamine CAS No. 940196-09-8

N-(4-Ethoxybenzyl)-2-propanamine

Cat. No.: B2993041
CAS No.: 940196-09-8
M. Wt: 193.29
InChI Key: ZDLALHMIFXHJAP-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzyl)-2-propanamine: is an organic compound characterized by the presence of an ethoxybenzyl group attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxybenzyl)-2-propanamine typically involves the reaction of 4-ethoxybenzyl chloride with 2-propanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Ethoxybenzyl)-2-propanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where the ethoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides or nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-(4-Ethoxybenzyl)-2-propanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of ethoxybenzyl groups on biological activity. It may also be used in the development of new drugs or as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for drug development targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials requiring specific functional groups.

Comparison with Similar Compounds

    N-(4-Methoxybenzyl)-2-propanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-Chlorobenzyl)-2-propanamine: Contains a chlorobenzyl group, which may alter its reactivity and biological activity.

    N-(4-Bromobenzyl)-2-propanamine: Similar to the chlorobenzyl derivative but with a bromine atom.

Uniqueness: N-(4-Ethoxybenzyl)-2-propanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological interactions. The ethoxy group may provide different steric and electronic properties compared to other substituents, leading to distinct applications and effects.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-14-12-7-5-11(6-8-12)9-13-10(2)3/h5-8,10,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLALHMIFXHJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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